molecular formula C9H6ClF3O2 B13481021 2-[3-Chloro-2-(trifluoromethyl)phenyl]acetic acid

2-[3-Chloro-2-(trifluoromethyl)phenyl]acetic acid

Cat. No.: B13481021
M. Wt: 238.59 g/mol
InChI Key: YSGNIIRHBDCJJK-UHFFFAOYSA-N
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Description

2-[3-Chloro-2-(trifluoromethyl)phenyl]acetic acid is an organic compound with the molecular formula C9H6ClF3O2 It is characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 3-chloro-2-(trifluoromethyl)benzyl chloride as a starting material, which undergoes a nucleophilic substitution reaction with sodium acetate to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-2-(trifluoromethyl)phenyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl derivatives.

Mechanism of Action

The mechanism of action of 2-[3-Chloro-2-(trifluoromethyl)phenyl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to these targets by forming hydrogen bonds and hydrophobic interactions. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-Chloro-2-(trifluoromethyl)phenyl]acetic acid is unique due to the presence of both chloro and trifluoromethyl groups on the phenyl ring. This combination can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H6ClF3O2

Molecular Weight

238.59 g/mol

IUPAC Name

2-[3-chloro-2-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C9H6ClF3O2/c10-6-3-1-2-5(4-7(14)15)8(6)9(11,12)13/h1-3H,4H2,(H,14,15)

InChI Key

YSGNIIRHBDCJJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(F)(F)F)CC(=O)O

Origin of Product

United States

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